molecular formula C9H9F2N B10853495 trans-2-Fluoro-2-(4-fluorophenyl)cyclopropanamine

trans-2-Fluoro-2-(4-fluorophenyl)cyclopropanamine

Cat. No.: B10853495
M. Wt: 169.17 g/mol
InChI Key: JCUGJWBVZNWAIJ-IUCAKERBSA-N
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Description

Trans-2-fluoro-2-(4-fluorophenyl)cyclopropanamine is an organic compound characterized by a cyclopropane ring substituted with fluorine atoms and a phenyl group

Chemical Reactions Analysis

Trans-2-fluoro-2-(4-fluorophenyl)cyclopropanamine undergoes various chemical reactions, including:

Scientific Research Applications

Trans-2-fluoro-2-(4-fluorophenyl)cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of trans-2-fluoro-2-(4-fluorophenyl)cyclopropanamine is not well-documented. it is believed to interact with specific molecular targets and pathways, influencing various biochemical processes. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Trans-2-fluoro-2-(4-fluorophenyl)cyclopropanamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

(1S,2S)-2-fluoro-2-(4-fluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9F2N/c10-7-3-1-6(2-4-7)9(11)5-8(9)12/h1-4,8H,5,12H2/t8-,9-/m0/s1

InChI Key

JCUGJWBVZNWAIJ-IUCAKERBSA-N

Isomeric SMILES

C1[C@@H]([C@]1(C2=CC=C(C=C2)F)F)N

Canonical SMILES

C1C(C1(C2=CC=C(C=C2)F)F)N

Origin of Product

United States

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